molecular formula C27H23ClN4O4S B2738075 2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 892384-04-2

2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2738075
CAS RN: 892384-04-2
M. Wt: 535.02
InChI Key: MIPHEGPOBKLUCC-UHFFFAOYSA-N
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Description

2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN4O4S and its molecular weight is 535.02. The purity is usually 95%.
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Scientific Research Applications

Chloroacetamide Derivatives in Agriculture

Chloroacetamide derivatives, such as alachlor and metazachlor, are used as selective pre-emergent or early post-emergent herbicides for controlling annual grasses and many broad-leaved weeds in various crops. These compounds inhibit fatty acid synthesis in plants like the green alga Scenedesmus Acutus, showcasing their importance in agricultural chemistry and plant biology studies (Weisshaar & Böger, 1989).

Synthesis of Heterocyclic Compounds

The synthesis and chemical reactivity of compounds containing heterocyclic structures are pivotal in medicinal chemistry and organic synthesis. For instance, the synthesis of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one and its base-catalyzed ring transformation demonstrate the intricate chemical processes involved in creating pharmacologically relevant structures (Sápi et al., 1997).

Anticancer Activity of Pyrimidine Derivatives

Derivatives of pyrimidine, a crucial heterocyclic compound, have been synthesized with various functional groups to evaluate their anticancer activity. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and tested on 60 cancer cell lines, showing potential as new anticancer agents (Al-Sanea et al., 2020).

Synthesis and Biological Evaluation of Pyrimidinone Derivatives

The exploration of novel synthetic pathways to create compounds with potential therapeutic applications is a significant area of research. For example, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties highlights the versatility of heterocyclic compounds in drug discovery (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Properties of Pyrazole Derivatives

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. This line of research demonstrates the compound's potential in developing new therapeutic agents against various diseases (Hafez et al., 2016).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4S/c1-15-24-21(17(13-33)12-29-15)11-22-26(36-24)31-25(16-3-5-18(28)6-4-16)32-27(22)37-14-23(34)30-19-7-9-20(35-2)10-8-19/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPHEGPOBKLUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=C(C=C5)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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